molecular formula C16H14N4O B1664373 Adibendan CAS No. 100510-33-6

Adibendan

Cat. No. B1664373
M. Wt: 278.31 g/mol
InChI Key: TVLQBBHUNDMTEC-UHFFFAOYSA-N
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Description

Adibendan is an inhibitor of phosphodiesterase 3 . It has been tested in dogs for its effects on heart output and dilation of blood vessels .


Synthesis Analysis

Adibendan is related to the 2-oxindole group of compounds . The synthesis of diverse useful oxindole scaffolds has been reviewed, with a focus on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core . The chemical reactivity of 2-oxindole and its related derivatives in the presence of chiral and achiral catalysts are thoroughly discussed .


Molecular Structure Analysis

Adibendan has a molecular formula of C16H14N4O . Its average mass is 278.309 Da and its monoisotopic mass is 278.116760 Da . The structure consists of a six-membered benzene ring fused with a five-membered pyrrole ring and a carbonyl group at the C-2 position .


Chemical Reactions Analysis

Adibendan is a part of the group of endogenous hetero-aromatic organic compounds found in the tissues and bodily fluids of mammals and in the natural products in different plants . Several synthetic methods have been successfully applied to develop various derivatives and scaffolds with a range of biological activities .


Physical And Chemical Properties Analysis

Adibendan has a molecular weight of 278.31 g/mol . Its structure, chemical names, and classification can be found in the PubChem database .

Scientific Research Applications

Hemodynamic Effects in Congestive Heart Failure Adibendan has been studied for its acute hemodynamic effects in severe congestive heart failure (CHF). As a phosphodiesterase inhibitor, it shows potential in treating patients with CHF. Adibendan is identified as an orally active benzimidazole derivative that exhibits phosphodiesterase inhibition and sensitization of myofilaments to calcium, potentially improving heart function (Voelker et al., 1989).

Cardiotonic Activity in Animal Models Adibendan's effects on the force of contraction and beating frequency were analyzed in guinea-pig hearts. It showed a concentration-dependent positive inotropic effect, partially reversible and more potent than other similar drugs, suggesting its efficacy as a cardiotonic agent (Bethke et al., 1988).

Comparative Hemodynamic Profile A study on conscious dogs compared the hemodynamic profile of adibendan with other agents like nitroprusside and dobutamine. Adibendan demonstrated both peripheral vasodilator and cardiac positive inotropic actions, contributing to its overall hemodynamic profile, which could be advantageous in specific cardiac conditions (Dorszewski et al., 1990).

Influence on Central Hemodynamics In a dose-finding study involving patients with chronic heart failure, adibendan showed significant improvement in cardiac index and a modest decrease in mean pulmonary artery pressure, underscoring its potential for improving central hemodynamics (Peters et al., 1990).

Nonsteroidal Cardiotonic Properties Research on the synthesis of novel linear, tricyclic fused heterocycles, including adibendan, revealed their intrinsic positive inotropic activity. This study provided insights into the structural features that impart optimal inotropic activity, important for the development of effective cardiotonic drugs (von der Saal et al., 1989).

Metabolism Study An automated high-performance liquid chromatographic method was developed for studying adibendan's metabolism. The method facilitated the isolation of adibendan and its metabolites from biological fluids, crucial for understanding its pharmacokinetics and efficacy (Neubert & Hölck, 1989).

Safety And Hazards

Adibendan is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQBBHUNDMTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143358
Record name Adibendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adibendan

CAS RN

100510-33-6
Record name Adibendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100510-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adibendan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adibendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIBENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
T Bethke, D Brunkhorst, H der Leyen, W Meyer… - Naunyn-Schmiedeberg's …, 1988 - Springer
… of adibendan was less than that of milrinone, but adibendan … The positive inotropic effect of adibendan is probably at least par… To elucidate the mechanism of action of adibendan we …
Number of citations: 34 link.springer.com
H von der Leyen, U Mende, W Meyer… - Naunyn-Schmiedeberg's …, 1991 - Springer
The present study was performed to compare the effects of the new positive inotropic phosphodiesterase III inhibitors pimobendan, adibendan, and saterinone on the isometric force of …
Number of citations: 52 link.springer.com
A Dorszewski, B Müller-Beckmann, L Kling… - British journal of …, 1990 - ncbi.nlm.nih.gov
… as well as peripheral vasodilator properties of adibendan contribute to its overall … adibendan, sodium nitroprusside or dobutamine. 3 The cardiovascular changes induced by adibendan (…
Number of citations: 7 www.ncbi.nlm.nih.gov
Y KITADA, M MORITA, A NARIMATSU - Japanese journal of pharmacology, 1989 - Elsevier
… mazole, pimobendan and adibendan were synthetized at our Research Center. MCI-154, sulmazole and adibendan were dissolved in distilled water, and pimobendan was dissolved in …
Number of citations: 27 www.sciencedirect.com
P Neubert, JP Hölck - Journal of Chromatography B: Biomedical Sciences …, 1989 - Elsevier
An automated pre-column high-performance liquid chromatographic method has been developed for the isolation of adibendan and metabolites from biological fluids and for their …
Number of citations: 1 www.sciencedirect.com
W Voelker, M Mauser, M Preisack, KR Karsch - The American journal of …, 1989 - Elsevier
… adibendan and complained of severe headache for 2 hours. The considerable vasodilative effect of adibendan … synergistic action, combination of adibendan and vasodilators should be …
Number of citations: 2 www.sciencedirect.com
K Reiff - Journal of Chromatography B: Biomedical Sciences …, 1987 - Elsevier
7, 7-Dimethyl-2-(4-pyridyl)-6, 7-dihydro-3H, 5H-pyrrolo [2, 3-f] benzimidazol-6-one (I, adibendan, Fig. 1) is a new, potent and long-acting oral cardiotonic drug. It belongs to a novel class …
Number of citations: 1 www.sciencedirect.com
P Peters, F Saborowski, E May… - Arzneimittel …, 1990 - europepmc.org
… Substance Adibendan/An open dose-finding study We investigated the influence of Adibendan … We conclude that Adibendan improves cardiac index markedly and causes a modest …
Number of citations: 2 europepmc.org
J Schneider, E Beck, C Heers, C Conrad… - Naunyn-Schmiedeberg's …, 1992 - Springer
… were compared to the IC 50 values of adibendan, milrinone, enoximone and theophylline. … the PDE IV/PDE III ratio calculated for adibendan (333) which displayed the highest PDE III …
Number of citations: 6 link.springer.com
JC Rüegg, I Morano - Journal of cardiovascular pharmacology, 1989 - europepmc.org
… Conversely, calcium responsiveness may be increased by drugs that probably increase the calcium affinity of troponin C, such as sulmazole, adibendan, pimobendan, and isomazole. …
Number of citations: 42 europepmc.org

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